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SJ-172550

MDMX covalent reversible inhibitor mechanism of action

Researchers requiring cell-permeable pharmacologic disruption of the MDMX-p53 axis often face the limitation that MDM2-selective inhibitors (e.g., nutlin-3a) fail to antagonize MDMX. SJ-172550 directly addresses this gap. - MDMX-selective: EC50 = 2.3 µM vs. MDM2 (EC50 = 26 µM) in biochemical assays. - Orthogonal control: Does not upregulate p53 protein levels, unlike nutlin-3a; enables paired mechanistic studies. - Supply assurance: ≥98% purity by HPLC/NMR; lot-to-lot consistency supports reproducible combination experiments.

Molecular Formula C22H21ClN2O5
Molecular Weight 428.9 g/mol
Cat. No. B7775890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSJ-172550
Molecular FormulaC22H21ClN2O5
Molecular Weight428.9 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C)Cl)OCC(=O)OC
InChIInChI=1S/C22H21ClN2O5/c1-4-29-19-12-15(11-18(23)21(19)30-13-20(26)28-3)10-17-14(2)24-25(22(17)27)16-8-6-5-7-9-16/h5-12H,4,13H2,1-3H3/b17-10-
InChIKeyRKKFQJXGAQWHBZ-YVLHZVERSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SJ-172550 MDMX Inhibitor Overview


SJ-172550 (CAS 431979-47-4) is an arylmethylidenepyrazolinone-class small molecule that functions as a reversible inhibitor of the MDMX-p53 protein–protein interaction, representing the first reported small molecule antagonist of MDMX (MDM4) [1]. Originally identified via high-throughput biochemical screening, SJ-172550 competes with p53-derived peptide for binding to the p53-binding pocket of MDMX, thereby displacing p53 and reactivating p53-dependent transcription in MDMX-amplified cellular contexts [1]. The compound is supplied as an orange solid with ≥95% purity (NMR) and is typically formulated in DMSO for in vitro applications . SJ-172550 serves as a foundational chemical scaffold for MDMX inhibitor optimization and as a probe compound for dissecting MDMX-dependent biology in p53 wild-type tumor models [1].

Workflow MDMX-p53 protein–protein interaction inhibition studies Reported tool compound for MDMX pathway interrogation
Selection Cell-permeable small molecule with direct MDMX antagonism Avoids permeability and stability limits of peptide antagonists
Context MDMX-selective pharmacologic probe, not a dual MDM2/MDMX inhibitor Supports discrimination of MDM2- vs MDMX-dependent p53 regulation

SJ-172550: Distinct from MDM2 Inhibitors and Peptides


MDM2 and MDMX exert non-redundant, complementary suppression of p53 through distinct molecular mechanisms: MDM2 primarily ubiquitinates p53 for proteasomal degradation, whereas MDMX directly binds and inhibits p53 transcriptional activity [1]. Consequently, MDM2-selective inhibitors such as nutlin-3a fail to effectively antagonize MDMX, and peptide-based MDMX antagonists suffer from poor cell permeability and metabolic instability, limiting their utility in cellular and in vivo models [1]. SJ-172550 addresses this specific gap as a cell-permeable small molecule with direct MDMX antagonism, making it irreplaceable by generic MDM2 inhibitors or MDMX-targeting peptides when experimental objectives require pharmacologic disruption of the MDMX-p53 axis in intact cells [1].

This product SJ-172550 (MDMX antagonist) Direct, cell-permeable small molecule targeting MDMX-p53 interaction; reversible covalent mechanism may confer distinct cellular pharmacology.
Potential substitute MDM2 inhibitor (e.g., nutlin-3a) MDM2 inhibitors do not antagonize MDMX; they primarily block p53 ubiquitination and may not disrupt MDMX-mediated transcriptional suppression.
This product SJ-172550 (small molecule) Cell-permeable, compatible with intact-cell MDMX pathway studies; stable as supplied solid, formulate fresh in DMSO.
Potential substitute MDMX-targeting peptide Peptide antagonists suffer from poor cell permeability and metabolic instability, limiting utility in cellular and in vivo models.
Substitution with generic MDM2 inhibitors or peptide probes may confound MDMX-specific pathway interpretation; direct MDMX antagonism requires a dedicated small-molecule antagonist with verified target engagement.

SJ-172550 Comparative Evidence


Covalent Reversible MDMX Adduct Formation

SJ-172550 functions through a complex mechanism in which it forms a covalent but reversible adduct with MDMX, locking the protein into a conformation that cannot bind p53. This contrasts with simpler reversible competitive inhibitors that lack covalent bond formation [1]. The complex stability is influenced by reducing potential, aggregate presence, and conformational stability factors [1].

Biochemical mechanism
Class-level inference
Forms reversible covalent adduct with MDMX; locks protein into p53-incompetent conformation
May produce distinct pharmacology vs. simple competitive inhibitors
Stability influenced by reducing conditions; structural modeling context
MDMX covalent reversible inhibitor mechanism of action

MDMX Binding Selectivity Over MDM2

SJ-172550 exhibits substantially weaker affinity toward MDM2 compared to MDMX. In cell-free p53 peptide competition assays, the EC50 for MDMX binding was 2.3 µM, whereas the EC50 for MDM2 was 26 µM, representing an approximately 11.3-fold selectivity for MDMX over MDM2 .

MDMX selectivity
Head-to-head comparison
MDMX EC50 = 2.3 µM; MDM2 EC50 = 26 µM (~11.3-fold selectivity)
Supports MDMX-selective pathway interrogation
Cell-free peptide competition binding assays
MDMX selectivity MDM2 binding affinity

Additive Cytotoxicity with Nutlin-3a in Retinoblastoma

In Weri1 retinoblastoma cells, combination treatment with SJ-172550 and the MDM2 inhibitor nutlin-3a produced additive inhibition of cell growth as validated by isobologram analysis. The LC50 value fell on the additivity line, indicating additive rather than synergistic or antagonistic effects [1]. Both compounds individually reduced proliferation and increased caspase-3 activation; however, only MDM2 inhibition by nutlin-3a resulted in significant p53 protein upregulation, whereas MDMX inhibition by SJ-172550 did not .

Combination effect
Head-to-head comparison
Additive growth inhibition with MDM2 inhibitor (isobologram); divergent p53 protein response: MDM2 inhibitor upregulates p53, SJ-172550 does not
Enables combined MDMX/MDM2 pathway inhibition without antagonism
Weri1 retinoblastoma cells; caspase-3 activation context
drug combination nutlin-3a retinoblastoma synergy

Cellular p53-MDMX Disruption Across Cell Lines

SJ-172550 effectively disrupts the cellular p53-MDMX protein–protein interaction across multiple human cell lines. In C33A (cervical carcinoma), HER (human embryonic retinoblast), and Weri1 (retinoblastoma) cultures, the compound demonstrated an IC50 of less than 20 µM for disruption of the p53-MDMX interaction .

Cellular target engagement
Cross-study comparable
IC50 < 20 µM across C33A, HER, Weri1 cell lines
Benchmark for cell-based MDMX inhibition assays
Validate working concentration per cell line
cellular target engagement p53-MDMX disruption IC50

Chemical Instability and Promiscuous Binding

Independent validation studies have demonstrated that SJ-172550 is unstable in aqueous buffers, degrading into side products of unknown biological activity [1]. Affinity probe experiments revealed promiscuous binding to multiple cellular proteins, and cellular thermal shift assays (CETSA) failed to detect MDMX stabilization by the compound [1]. These findings raise substantial caveats regarding the interpretation of data obtained with SJ-172550 and related arylmethylidenepyrazolinone analogs [1].

Probe validation caveats
Data to verify
Unstable in aqueous buffer; promiscuous cellular protein binding; CETSA negative for MDMX stabilization
Demands rigorous QC and orthogonal target engagement assays
Prepare fresh DMSO stocks; confirm MDMX engagement independently
chemical stability promiscuity chemical probe validation quality control

SJ-172550 Application Scenarios


MDMX vs. MDM2 Pathway Discrimination

Investigators seeking to distinguish MDMX-dependent from MDM2-dependent p53 suppression should procure SJ-172550 based on its ~11.3-fold selectivity for MDMX (EC50 = 2.3 µM) over MDM2 (EC50 = 26 µM) in biochemical binding assays . When used in parallel with the MDM2-selective inhibitor nutlin-3a, SJ-172550 enables orthogonal pharmacologic interrogation of the two pathways, with the divergent p53 protein level response (nutlin-3a upregulates p53; SJ-172550 does not) serving as an internal mechanistic control [1]. This application is particularly suited for mechanistic studies in p53 wild-type cancer models where MDMX overexpression is documented.

Combination Therapy in Retinoblastoma Models

For preclinical studies investigating combined MDMX/MDM2 pathway inhibition in retinoblastoma, SJ-172550 (at 20 µM) co-administered with nutlin-3a (at 5 µM) yields additive cytotoxicity validated by isobologram analysis in Weri1 cells [1]. Procurement of both compounds from a single vendor with consistent lot-to-lot quality control is recommended to ensure reproducible combination ratio experiments. Researchers should note that this combination increases caspase-3 activation without synergistic or antagonistic deviation, supporting its use as a standardized dual-pathway inhibition protocol in retinoblastoma xenograft studies .

Chemical Probe Handling and Validation

Given documented aqueous instability and promiscuous cellular protein binding of SJ-172550 [2], procurement for use as a chemical probe mandates: (1) verification of compound identity and purity (≥95% by NMR) upon receipt; (2) preparation of fresh DMSO stocks with minimal aqueous exposure; (3) inclusion of orthogonal target engagement assays (e.g., CETSA or competitive binding displacement) to confirm MDMX-specific effects; and (4) use of structurally distinct MDMX inhibitors as independent validation tools [2]. This scenario is relevant for research groups aiming to build upon the existing SJ-172550 literature while implementing best practices for chemical probe validation.

Scaffold Optimization for MDMX Inhibitors

Medicinal chemistry groups engaged in MDMX inhibitor development should procure SJ-172550 as a reference standard and structural scaffold for analog generation . The compound's reversible covalent binding mechanism—forming a covalent but reversible adduct with MDMX that locks the protein in a p53-incompetent conformation—provides a mechanistically distinct starting point for structure–activity relationship (SAR) studies [3]. Procurement of SJ-172550 with full analytical characterization (NMR, HPLC purity ≥98%) enables accurate benchmarking of novel analogs in parallel biochemical and cellular assays, facilitating identification of improved derivatives with enhanced stability and target specificity .

Application
Selection Property
Validation Focus
MDMX vs. MDM2 pathway discrimination
MDMX selectivity context
p53 pathway-response endpoint comparison
MDMX/MDM2 co-inhibition studies
Additive response with MDM2 inhibitor
Caspase-3 and proliferation endpoints
Chemical probe handling
Compound integrity and engagement verification
Orthogonal target engagement confirmation
Scaffold optimization
Reference standard for SAR benchmarking
Biochemical and cellular assay comparability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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